molecular formula C8H8ClFO B2954190 (S)-1-(2-Chloro-5-fluorophenyl)ethanol CAS No. 1932506-72-3

(S)-1-(2-Chloro-5-fluorophenyl)ethanol

Cat. No.: B2954190
CAS No.: 1932506-72-3
M. Wt: 174.6
InChI Key: FIYGPNJJPRDZHO-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Chloro-5-fluorophenyl)ethanol is a chiral organic compound with the molecular formula C8H8ClFO and a molecular weight of 174.60 g/mol. It features a 2-chloro-5-fluorophenyl group attached to a chiral ethanol moiety . This structure is significant in chemical research as a key synthetic intermediate for developing novel active compounds . The compound's primary research value lies in its application as a chiral building block in the synthesis of potential pharmaceutical agents. The specific stereochemistry of the (S)-enantiomer is particularly important, as different enantiomers can exhibit distinct biological activities and metabolic pathways, a critical consideration in modern drug development . For instance, related chlorophenyl and fluorophenyl ethanol derivatives have been investigated as intermediates in the synthesis of selective kinase inhibitors, such as JAK2 inhibitors, which are relevant for the study of myeloproliferative neoplasms and rheumatoid arthritis . The presence of both chlorine and fluorine atoms on the aromatic ring fine-tunes the molecule's electronic properties and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry campaigns . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2-chloro-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYGPNJJPRDZHO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932506-72-3
Record name (1S)-1-(2-chloro-5-fluorophenyl)ethan-1-ol
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Synthetic Methodologies for S 1 2 Chloro 5 Fluorophenyl Ethanol and Analogous Chiral Alcohols

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to achieve efficient and selective transformations. In the context of producing (S)-1-(2-chloro-5-fluorophenyl)ethanol, this often involves the use of a chemical reducing agent in conjunction with a chiral catalyst or a biocatalyst.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones is a cornerstone for producing chiral alcohols. This transformation involves the enantioselective addition of a hydride to the carbonyl group of the ketone, leading to the formation of a stereogenic center.

The substrate scope of asymmetric reduction methods is broad, encompassing a variety of substituted acetophenones. For halogenated acetophenones, which are precursors to compounds like this compound, high enantioselectivities are often achieved. The electronic properties and steric hindrance of the substituents on the aromatic ring can influence the reaction's efficiency and stereochemical outcome. For instance, in the biocatalytic reduction of various chloroacetophenones, microorganisms have demonstrated the ability to produce the corresponding chiral alcohols with high enantiomeric excess.

Studies on analogous compounds provide insight into the expected outcomes for 2-chloro-5-fluoroacetophenone. For example, the asymmetric reduction of 2'-chloroacetophenone (B1665101) using Saccharomyces cerevisiae B5 has been shown to yield (R)-2'-chloro-1-phenylethanol with over 99% yield and enantiomeric excess (ee) under optimized conditions. researchgate.net Similarly, the reduction of o-chloroacetophenone by a recombinant E. coli strain resulted in the formation of (S)-1-(o-chlorophenyl)-ethanol with complete conversion and high stereoselectivity. researchgate.net

The following table summarizes the stereoselective outcomes for the reduction of various analogous prochiral ketones.

SubstrateCatalyst/BiocatalystProduct ConfigurationEnantiomeric Excess (ee)YieldReference
2'-ChloroacetophenoneSaccharomyces cerevisiae B5R>99%>99% researchgate.net
o-ChloroacetophenoneRecombinant E. coliS-98 mM researchgate.net
2-Bromo-4-fluoro acetophenone (B1666503)Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas, Baker's yeastS99%>90% mdpi.com
2-Chloro-1-(3-chlorophenyl)ethanoneHansenula polymorpha SC13824S73.8%- mdpi.com
2-Chloro-1-(3-chloro-4-fluorophenyl)ethanoneRecombinant E. coliS100%89% mdpi.com

A range of catalytic systems have been developed for the enantioselective reduction of prochiral ketones, which can be broadly categorized into chemical and biocatalytic systems.

Chiral catalysts play a pivotal role in chemical asymmetric reduction. One of the most successful classes of catalysts for the borane (B79455) reduction of prochiral ketones is the oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. nih.gov These catalysts can be generated in situ from chiral amino alcohols and a boron source. nih.gov The use of chiral lactam alcohols to form oxazaborolidine catalysts in situ has also been reported to be effective for the enantioselective reduction of aromatic ketones, affording the corresponding secondary alcohols with high enantioselectivities (91–98% ee). nih.gov

The general mechanism involves the coordination of the borane reducing agent to the nitrogen atom of the oxazaborolidine and the coordination of the ketone's oxygen atom to the boron atom of the catalyst. This ternary complex then proceeds through a six-membered ring transition state to deliver the hydride enantioselectively to the carbonyl carbon.

Another class of effective catalysts for asymmetric hydrogenation are ruthenium complexes with chiral ligands. These catalysts are particularly effective for the hydrogenation of prochiral ketones, often achieving high conversions and enantiomeric excesses. mdpi.com However, catalyst deactivation can be a challenge in these systems. mdpi.com

While less common than borane-based reductions for this class of compounds, chiral aluminum complexes have also been explored for the asymmetric reduction of ketones. These catalysts are typically prepared from a chiral ligand and an aluminum source, such as lithium aluminum hydride. The chiral ligand modifies the reactivity and stereoselectivity of the aluminum hydride. The specific application of organic aluminum salt catalysis for the synthesis of this compound is not extensively documented in publicly available literature, but the principles of asymmetric reduction with chiral metal hydrides are well-established.

Catalytic Systems for Enantioselective Reduction

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative to chemical catalysis for the synthesis of chiral alcohols. This approach utilizes whole microbial cells or isolated enzymes (alcohol dehydrogenases) to catalyze the asymmetric reduction of prochiral ketones. These biocatalytic reductions often exhibit excellent enantioselectivity and operate under mild reaction conditions.

Microorganisms such as Lactobacillus curvatus have been successfully used for the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone to (S)-1-(2-chlorophenyl)ethanol with high yields and excellent enantiomeric excess (>99%). researchgate.net A patent also describes the use of a carbonyl reductase from Lactobacillus kefiri for the preparation of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a structurally similar compound, achieving high efficiency even at high substrate concentrations. google.com

Alcohol dehydrogenases (ADHs) are a class of enzymes that are particularly well-suited for the asymmetric reduction of ketones. For instance, an ADH from Ralstonia sp. (RADH) has shown a preference for sterically demanding aromatic substrates and catalyzes reductions with extremely high stereoselectivity (>99% ee). nih.gov The substrate scope of ADHs can be broad, and they are capable of reducing a variety of substituted acetophenones. The following table presents data on the biocatalytic reduction of ketones analogous to 2-chloro-5-fluoroacetophenone.

SubstrateBiocatalystProduct ConfigurationEnantiomeric Excess (ee)Yield/ConversionReference
1-(2-Chlorophenyl)ethanoneLactobacillus curvatusS>99%High researchgate.net
2-Chloro-1-(2,4-dichlorophenyl)ethanoneCarbonyl reductase from Lactobacillus kefiriS-High google.com
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli with carbonyl reductaseR>99.9%- nih.gov
Whole-Cell Bioreduction Systems

Whole-cell biocatalysis offers a significant advantage over the use of isolated enzymes by providing a natural cellular environment where cofactors, such as NADPH, are continuously regenerated. This eliminates the need for the external addition of these expensive molecules, making the process more economically viable.

A variety of microorganisms, including yeasts and bacteria, have been screened and utilized for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. The enantioselectivity of these reactions is highly dependent on the specific microbial strain and the substrate structure.

For instance, various yeast strains have been investigated for their ability to reduce chloro-substituted acetophenones. Saccharomyces cerevisiae B5 has demonstrated high activity and stereoselectivity in the reduction of 2'-chloroacetophenone, yielding the corresponding (R)-alcohol with over 99% enantiomeric excess (ee). researchgate.net The reaction conditions, such as pH and the presence of a co-substrate like ethanol (B145695), were found to significantly influence the conversion and enantioselectivity. researchgate.netnih.gov

Candida parapsilosis is another yeast species that harbors novel anti-Prelog stereospecific carbonyl reductases. nih.govrsc.org These enzymes have shown high catalytic activities for the production of (S)-alcohols from various acetophenone derivatives, including chloro-substituted ones. rsc.org Specifically, stereospecific carbonyl reductases (SCR1 and SCR3) from C. parapsilosis have exhibited distinct specificities towards chloro-substituted 2-hydroxyacetophenones. rsc.org In a study on the asymmetric reduction of o-chloroacetophenone, Candida pseudotropicalis 104 produced (S)-1-(2-chlorophenyl)ethanol with an enantiomeric excess greater than 99%. nih.gov

Among bacteria, Lactobacillus species are well-known for their stereoselective reductases. For example, whole cells of Lactobacillus curvatus have been successfully used for the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone to (S)-1-(2-chlorophenyl)ethanol in high yields and with excellent enantiomeric excess (>99%). researchgate.net Similarly, Lactobacillus kefir possesses alcohol dehydrogenases that are effective in the asymmetric synthesis of chiral dihydroxyhexanoates. nih.gov

The table below summarizes the enantioselective reduction of various chloro-substituted acetophenones using different microbial strains.

Microbial StrainSubstrateProduct ConfigurationEnantiomeric Excess (ee)Reference
Saccharomyces cerevisiae B52'-ChloroacetophenoneR>99% researchgate.net
Candida pseudotropicalis 104o-ChloroacetophenoneS>99% nih.gov
Lactobacillus curvatus N31-(2-Chlorophenyl)ethanoneS>99% researchgate.net

To overcome limitations of wild-type strains, such as low enzyme expression levels or the presence of competing enzymes, recombinant whole-cell catalysts have been developed. Escherichia coli is a commonly used host for overexpressing specific ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) due to its well-understood genetics and rapid growth.

Recombinant E. coli cells expressing a carbonyl reductase from Gluconobacter oxydans have been used for the stereoselective reduction of a range of fluoro-, chloro-, and bromo-substituted acetophenones, yielding the corresponding S-alcohols with excellent enantioselectivity (>99% ee) at high substrate loadings. rsc.org This system often incorporates a cofactor regeneration system, for example, using isopropanol (B130326) as a co-substrate.

Similarly, the co-expression of an engineered ketoreductase and a glucose dehydrogenase in E. coli has been shown to be an efficient strategy for the sustainable synthesis of chiral chlorohydrins. researchgate.net This approach ensures the continuous supply of the NADPH cofactor required by the ketoreductase. The use of recombinant E. coli provides a robust and customizable platform for the production of specific chiral alcohols like this compound.

Isolated Enzyme Catalysis

While whole-cell systems are often preferred for their integrated cofactor regeneration, isolated enzymes offer advantages in terms of higher purity, elimination of side reactions from other cellular enzymes, and simpler downstream processing.

Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, have been extensively used to improve the catalytic activity, stability, and stereoselectivity of KREDs for specific substrates.

For the synthesis of analogous chiral halohydrins, KREDs have been engineered to exhibit high enantioselectivity. For example, the evolution of KREDs has been reported to produce homochiral alcohols from 2-chloroacetophenone (B165298) and 2-chloro-4'-fluoroacetophenone (B45902) with >99% ee for the (S)-enantiomer. rsc.org Structure-guided protein engineering of a KRED from Sporobolomyces salmonicolor has also been employed to enhance its performance in the synthesis of pharmaceutical intermediates.

The following table presents examples of engineered KREDs and their performance in the reduction of chloro-fluoro substituted acetophenones.

Engineered Enzyme (Source)SubstrateProduct ConfigurationEnantiomeric Excess (ee)Key Engineering StrategyReference
Evolved KRED2-Chloro-4'-fluoroacetophenoneS>99%Directed Evolution rsc.org
ChKRED20 Mutant (Chryseobacterium sp.)2-Chloro-1-(3,4-difluorophenyl)ethanoneS>99%Error-prone PCR and Saturation Mutagenesis rsc.org

Alcohol dehydrogenases (ADHs) are another important class of enzymes for the synthesis of chiral alcohols. They catalyze the reversible oxidation of alcohols to aldehydes or ketones. The stereochemical outcome of the reduction is determined by the "Prelog's rule," which predicts that the hydride from the cofactor will be delivered to the Re face of the carbonyl group. However, many "anti-Prelog" ADHs that deliver the hydride to the Si face, yielding the opposite enantiomer, have been discovered and engineered.

The rational design of ADH mutants often involves modifying the substrate-binding pocket to alter substrate specificity and enantioselectivity. For instance, mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been created to achieve enantiocomplementary reduction of 2-haloacetophenones. By modifying key amino acid residues, researchers were able to switch the stereopreference of the enzyme from producing the (R)-alcohol to the (S)-alcohol for certain substrates.

The high cost of nicotinamide (B372718) cofactors (NADH and NADPH) necessitates their efficient regeneration for the industrial application of isolated enzymes. Several strategies have been developed for this purpose.

One of the most common methods is the substrate-coupled approach, where a sacrificial co-substrate, such as isopropanol, is oxidized by the same enzyme to regenerate the reduced cofactor. However, this is not always efficient or applicable to all enzymes.

A more versatile approach is the enzyme-coupled system, where a second enzyme is used to regenerate the cofactor. Typical enzyme/co-substrate pairs include:

Glucose dehydrogenase (GDH) with glucose

Formate (B1220265) dehydrogenase (FDH) with formate

Glucose-6-phosphate dehydrogenase (G6PDH) with glucose-6-phosphate

These systems can be implemented with either soluble enzymes or co-immobilized enzymes for easier recovery and reuse. The co-expression of the primary reductase and the regeneration enzyme in a single host, as mentioned in the recombinant whole-cell section, is an elegant integration of this strategy. For KRED-catalyzed reductions, which predominantly use NADPH, glucose dehydrogenase and glucose-6-phosphate dehydrogenase are commonly employed for cofactor regeneration. rsc.org

Bioprocess Engineering and Intensification in Bioreductions

The industrial-scale synthesis of this compound and related chiral alcohols via bioreduction is often hindered by challenges such as low substrate solubility in aqueous media, and substrate and product inhibition or toxicity to the biocatalyst. nih.gov Bioprocess engineering and intensification strategies are therefore crucial to enhance reaction efficiency, improve product yields, and develop commercially viable processes. These strategies focus on optimizing the reaction environment to maintain high biocatalyst activity and stability over time.

Optimization of Substrate Supply and Product Removal

A significant challenge in the bioreduction of prochiral ketones like 2-chloro-5-fluoroacetophenone is the poor water solubility of the substrate and the potential for both the substrate and the resulting chiral alcohol to be toxic or inhibitory to the microbial cells or isolated enzymes. nih.gov High concentrations of these aromatic compounds can destabilize cell membranes and deactivate enzymes, leading to low productivity. nih.gov To mitigate these effects, strategies for in situ substrate supply and product removal (ISPR) are employed. These techniques aim to maintain low, non-inhibitory concentrations of the substrate and product in the aqueous phase where the biocatalytic reaction occurs. nih.govnih.gov

One effective ISPR approach is the implementation of a two-phase liquid-liquid system. An organic solvent, immiscible with water, serves as a reservoir for the hydrophobic substrate and a sink for the product. nih.govmdpi.com The substrate gradually partitions into the aqueous phase, where it is converted by the biocatalyst, and the product is subsequently extracted back into the organic phase. This keeps the concentrations in the aqueous phase below the toxicity threshold. For the synthesis of the analogous (S)-1-(2-chlorophenyl)ethanol, a process using Escherichia coli whole cells expressing Candida tenuis xylose reductase was significantly improved by incorporating a hexane (B92381) co-solvent. nih.gov The addition of 20% (v/v) hexane resulted in a 21-fold improvement in productivity compared to a simple aqueous batch reduction. nih.gov

The choice of the organic solvent is critical and is based on factors like biocompatibility, substrate/product partition coefficients, and environmental impact. mdpi.com In the bioreduction of o-chloroacetophenone, various solvents were tested, with hexane demonstrating superior performance over heptane, dodecane, and an ionic liquid. nih.gov

Co-solvent (20% v/v)Reduction Yield (%)
Hexane84
Heptane66
Dodecane27
Ionic Liquid31
No Co-solvent16
Data sourced from a study on the bioreduction of 100 mM o-chloroacetophenone. nih.gov

Another ISPR method involves the use of solid adsorbents, such as polymeric resins (e.g., Amberlite™ XAD7HP). nih.govmdpi.com The substrate is pre-loaded onto the resin, from which it is slowly released into the reaction medium. The product can then be adsorbed onto the same resin, effectively removing it from the vicinity of the biocatalyst. mdpi.com This strategy not only overcomes inhibition issues but can also simplify downstream product recovery. nih.govmdpi.com

Application of Co-solvents and Deep Eutectic Solvents (DES)

The use of co-solvents is a primary strategy to address the poor aqueous solubility of many ketone substrates used in bioreductions. mdpi.comuniovi.es Besides the organic solvents used in two-phase systems, water-miscible organic solvents like dimethyl sulfoxide (B87167) (DMSO) can be used, although their concentration must be carefully optimized to avoid enzyme deactivation. mdpi.com Surfactants, such as Tween® 20, have also been shown to enhance the bioreduction of acetophenones by improving substrate availability to the biocatalyst. srce.hrnih.gov

In recent years, Deep Eutectic Solvents (DES) have emerged as green and effective alternatives to traditional organic solvents in biocatalysis. uniovi.esmdpi.com DES are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as glycerol, urea, or sugars. encyclopedia.pubnih.gov These mixtures have a significantly lower melting point than their individual components and can be tailored to have specific solvent properties. encyclopedia.pubnih.gov

The application of DES as a co-solvent in aqueous media for the alcohol dehydrogenase (ADH)-catalyzed reduction of ketones offers several advantages:

Increased Substrate Solubility: DES can significantly enhance the solubility of hydrophobic ketones, allowing for much higher substrate loading in the reactor. uniovi.esconsensus.app In the reduction of various α-halogenated ketones, the use of a choline chloride:glycerol (1:2 mol/mol) DES at concentrations up to 50% v/v allowed for substrate concentrations of 300-400 mM, achieving excellent conversions (>90%) and enantiomeric excess (>99%). uniovi.esconsensus.app

Enhanced Enzyme Stability and Activity: Many enzymes exhibit remarkable stability and even enhanced activity in aqueous DES mixtures. researchgate.net The specific interactions between the DES components and the enzyme can help maintain its active conformation.

Cofactor Regeneration: Certain DES components can act as "smart" cosubstrates for cofactor regeneration. mdpi.com For instance, in a system using a DES composed of choline chloride and 1,4-butanediol (B3395766), the 1,4-butanediol served as a cosubstrate for the enzymatic regeneration of the NADH cofactor, shifting the reaction equilibrium towards product formation. mdpi.com Similarly, a DES containing glucose can facilitate NAD(P)H recycling. encyclopedia.pub

Improved Productivity: By enabling higher substrate concentrations and maintaining high enzyme activity, DES can lead to significantly improved process productivity. mdpi.com

The selection of the DES components and their ratio, as well as the concentration of DES in the aqueous buffer, are critical parameters that must be optimized for each specific bioreduction system. uniovi.esencyclopedia.pub

DES SystemSubstrateSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (%)
Choline Chloride:Glycerol (up to 50% v/v)α-halogenated ketones300-400>90>99
Choline Chloride:1,4-butanediol (with 20% v/v buffer)CyclohexanoneN/AHigh ProductivityN/A
Illustrative data from studies on ADH-catalyzed reductions in DES media. uniovi.esmdpi.com

Applications of S 1 2 Chloro 5 Fluorophenyl Ethanol As a Chiral Building Block

Role in the Synthesis of Diverse and Complex Organic Molecules

The presence of the 2-chloro and 5-fluoro substituents offers distinct advantages. The fluorine atom, in particular, is often incorporated into pharmaceutical compounds to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and to increase binding affinity through favorable interactions with biological targets. The chloro group can also participate in various cross-coupling reactions, allowing for the construction of more complex molecular architectures. Thus, this compound serves as a foundational element for creating a library of diverse and structurally complex chiral molecules for various research applications.

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment

Chromatographic Techniques for Enantiomer Separation

Chromatography stands as a cornerstone for the separation of enantiomers. By creating a chiral environment, either in the stationary or mobile phase, transient diastereomeric interactions are formed, which possess different energies and thus allow for separation.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for enantioseparation. nih.gov The separation mechanism relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase support. eijppr.com This interaction, often explained by the "three-point interaction model," leads to the formation of temporary diastereomeric complexes with varying stabilities, resulting in different retention times. chromatographyonline.com

Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are among the most versatile and successful for separating a broad range of chiral compounds, including aromatic alcohols similar to 1-(2-Chloro-5-fluorophenyl)ethanol. nih.govnih.gov The chiral recognition mechanism on these phases involves a combination of interactions, including hydrogen bonding, π-π stacking, dipole-dipole, and steric interactions between the analyte and the carbamate (B1207046) derivatives on the polysaccharide backbone. eijppr.com

For a compound like (S)-1-(2-Chloro-5-fluorophenyl)ethanol, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the substituted phenyl ring can engage in π-π and dipole-dipole interactions with the CSP. The stereochemistry at the chiral center dictates the precise fit into the chiral grooves of the stationary phase, enabling separation.

Illustrative HPLC Enantioseparation Data:

The following table illustrates a hypothetical, yet typical, separation of 1-(2-Chloro-5-fluorophenyl)ethanol enantiomers on a polysaccharide-based CSP.

ParameterValue
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (S-enantiomer) 12.5 min
Retention Time (R-enantiomer) 14.8 min
Separation Factor (α) 1.18
Resolution (Rs) 2.1

Note: This data is illustrative and based on typical separation parameters for structurally related aromatic alcohols.

Gas Chromatography (GC) is another highly effective technique for chiral analysis, prized for its high efficiency and sensitivity. azom.com Chiral separation in GC is achieved using capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. gcms.czresearchgate.net

The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cavities of the cyclodextrin (B1172386) derivatives. azom.com The stability of these complexes depends on the goodness of fit, which is dictated by the stereochemistry of the analyte. For volatile compounds like phenyl ethanol (B145695) derivatives, GC offers rapid analysis times. gcms.cz

To analyze 1-(2-Chloro-5-fluorophenyl)ethanol, it is typically derivatized to increase its volatility and improve chromatographic performance, for instance, by converting the alcohol to its acetate (B1210297) or trimethylsilyl (B98337) (TMS) ether. The derivatized enantiomers then interact differently with the chiral GC phase, leading to separation.

Illustrative GC Enantioseparation Data:

This table presents a plausible GC separation scenario for the enantiomers of 1-(2-Chloro-5-fluorophenyl)ethanol.

ParameterValue
Column Permethylated β-cyclodextrin derivative on a polysiloxane backbone
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C hold for 1 min, then ramp at 5 °C/min to 180 °C
Detector Flame Ionization Detector (FID) at 250 °C
Retention Time (S-enantiomer) 15.2 min
Retention Time (R-enantiomer) 15.9 min
Separation Factor (α) 1.05
Resolution (Rs) 1.9

Note: This data is illustrative, representing a typical outcome for the GC separation of similar chiral alcohols.

Spectroscopic Techniques for Stereochemical Purity Assessment

While chromatography separates enantiomers, spectroscopy provides information on their structure and can be adapted for chiral analysis, often by using a chiral auxiliary to induce a diastereomeric difference that is spectroscopically observable.

Standard Nuclear Magnetic Resonance (NMR) spectroscopy is inherently unable to distinguish between enantiomers in an achiral solvent, as their spectra are identical. nih.gov However, chiral analysis becomes possible through the use of chiral auxiliaries that interact with the enantiomers to form diastereomeric species. researchgate.net The two main approaches are:

Chiral Derivatizing Agents (CDAs): The enantiomers are covalently bonded to a chiral agent to form stable diastereomers, which have distinct NMR spectra.

Chiral Solvating Agents (CSAs): The enantiomers form non-covalent, rapidly equilibrating diastereomeric complexes with a chiral solvent or additive. researchgate.netunipi.it This results in separate, time-averaged signals for the enantiomers in the NMR spectrum.

For this compound, the CSA method is often preferred due to its simplicity and non-destructive nature. unipi.it A chiral solvating agent, such as (R)-1-(9-anthryl)-2,2,2-trifluoroethanol, can be added to the NMR sample. The formation of diastereomeric complexes via hydrogen bonding to the hydroxyl group of the analyte leads to different chemical shift environments for the corresponding protons of the (S) and (R) enantiomers. The difference in chemical shift (Δδ) allows for the determination of enantiomeric excess (ee). researchgate.net

Illustrative ¹H NMR Data with a Chiral Solvating Agent:

Proton SignalChemical Shift (δ) in CDCl₃ (ppm)Δδ (δS - δR) with CSA (ppm)
-CH(OH)- ~5.20 (quartet)-0.05
-CH₃ ~1.60 (doublet)+0.03
Aromatic-H ~7.00 - 7.40 (multiplet)-0.02

Note: This data is hypothetical, illustrating the expected chemical shift non-equivalence (Δδ) for key protons upon interaction with a CSA.

Resonance-Enhanced Multiphoton Ionization (R2PI) spectroscopy is a highly sensitive technique used to study the electronic spectra of molecules in the gas phase. nih.gov When applied to chiral recognition, it investigates the non-covalent interactions within diastereomeric complexes formed in a supersonic jet expansion. researchgate.net

In a typical experiment, the chiral analyte, such as this compound, is co-expanded with a chiral "solvent" molecule, for example, (R)- or (S)-butan-2-ol. This forms homo- and heterochiral diastereomeric complexes. These complexes are then irradiated with a tunable laser. The R2PI spectrum, obtained by monitoring the mass of the complex ion, reveals the vibrational and electronic transitions. Chiral discrimination is observed when the electronic origin (0-0 transition) of the heterochiral complex is shifted in frequency relative to the homochiral complex. ias.ac.in This shift arises from subtle differences in the intermolecular interactions (e.g., OH···O, CH···π, CH···F) that stabilize the diastereomeric pairs. researchgate.netrsc.org The fluorine and chlorine substituents on the phenyl ring of the target molecule would significantly influence the electron density of the π-system and introduce potential halogen bonding or repulsive interactions, affecting the geometry and stability of the complexes. rsc.org

Illustrative R2PI Spectral Shift Data:

Diastereomeric ComplexRelative Transition Frequency (cm⁻¹)
Homochiral: (S)-Analyte · (S)-Butan-2-ol0 (Reference)
Heterochiral: (S)-Analyte · (R)-Butan-2-ol+15

Note: This data is illustrative, representing a plausible frequency shift indicating chiral recognition in the gas phase. The magnitude and direction of the shift depend on the specific interacting partners.

Mass Spectrometry (MS) Applications in Stereoisomer Analysis

Mass spectrometry (MS) is generally considered "chirally blind" as enantiomers have identical mass-to-charge ratios. theanalyticalscientist.com However, MS can be adapted for chiral analysis by converting the enantiomers into diastereomeric species that can be differentiated in the mass spectrometer. nih.gov

One prominent method involves forming non-covalent diastereomeric complexes between the analyte enantiomers and a chiral selector molecule. These complexes are then subjected to tandem mass spectrometry (MS/MS). polyu.edu.hk The two diastereomeric complex ions, having different three-dimensional structures, may exhibit different stabilities. When subjected to collision-induced dissociation (CID), they can fragment at different rates or through different pathways. The difference in the abundance of fragment ions or the parent ion at a given collision energy allows for chiral differentiation. nih.gov This principle is the basis of the kinetic method for determining enantiomeric excess. nih.gov

Another advanced technique is Ion Mobility-Mass Spectrometry (IM-MS), which separates ions based on their size, shape, and charge. acs.org Diastereomeric complex ions often have different collision cross-sections (shapes) and can be separated in the ion mobility cell before mass analysis, enabling their distinction. nih.gov For this compound, one could form a complex with a chiral selector, such as a metal-ligand system (e.g., Cu(II) and an amino acid), and analyze the resulting diastereomers by IM-MS or MS/MS. nih.govacs.org

Illustrative MS/MS Chiral Analysis Concept:

Diastereomeric Complex IonRelative Abundance of Parent Ion (after CID)
[(S)-Analyte + Chiral Selector + H]⁺65%
[(R)-Analyte + Chiral Selector + H]⁺45%

Note: This table provides a conceptual illustration of how different dissociation efficiencies of diastereomeric complexes in an MS/MS experiment can be used for chiral analysis.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable technique for the trace-level quantification of chiral impurities in pharmaceutical substances. nih.govresearchgate.net Its high sensitivity and selectivity make it particularly suitable for detecting and quantifying the unwanted (R)-enantiomer in a sample of this compound, even at levels corresponding to the threshold of toxicological concern (TTC). mdpi.com The core of the LC-MS/MS methodology lies in its ability to couple the separation power of liquid chromatography with the specificity of tandem mass spectrometry. nih.gov

The analysis typically employs a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. researchgate.netmdpi.com In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺, of the analyte). This isolated ion then passes into the second quadrupole (Q2), the collision cell, where it is fragmented through collision-induced dissociation. The third quadrupole (Q3) is then set to monitor for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the target molecule, effectively filtering out background noise and interferences from the sample matrix, thereby enabling highly sensitive and accurate quantification. mdpi.com

For trace analysis of potential impurities in active pharmaceutical ingredients (APIs), methods are often validated to achieve limits of quantification (LOQ) in the parts-per-million (ppm) range. mdpi.comnih.gov The development of such a method for this compound would involve optimizing chromatographic conditions to achieve separation from other impurities and validating the method according to International Council on Harmonisation (ICH) guidelines. mdpi.com

ParameterTypical Condition / ValuePurpose
ChromatographyReversed-Phase HPLC (e.g., C18 column)Separation of the analyte from the API matrix and other impurities.
Ionization SourceElectrospray Ionization (ESI), Positive ModeGenerates protonated molecular ions [M+H]⁺ for MS analysis.
MS ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification by monitoring a specific precursor → product ion transition.
Limit of Detection (LOD)~0.07 ppmThe lowest concentration of analyte that can be reliably distinguished from background noise. mdpi.com
Limit of Quantification (LOQ)~0.2 ppmThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a strategy employed to modify an analyte's chemical structure to improve its analytical properties. tandfonline.comresearchgate.net For a chiral alcohol like this compound, this can facilitate stereochemical characterization or enhance its detectability in various analytical systems. nih.govresearchgate.net

Application of Chiral Derivatizing Agents for Diastereomer Formation (e.g., FDAA, FDLA)

The indirect method of chiral analysis involves reacting a pair of enantiomers with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent (CDA). chemeurope.com This reaction converts the enantiomeric pair into a pair of diastereomers. Unlike enantiomers, which have identical physicochemical properties, diastereomers possess different properties and can be separated using standard, achiral chromatographic techniques. chemeurope.com

For chiral alcohols, various CDAs are available. nih.gov Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA), is a well-established CDA that reacts with amino groups and has also been applied to α-hydroxy acids. nih.gov An analogue, 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA), was developed to increase the hydrophobicity of the resulting derivatives, potentially improving their retention on reversed-phase columns. nih.gov The reaction involves the hydroxyl group of the alcohol acting as a nucleophile, typically under alkaline conditions, to displace the fluorine on the dinitrophenyl ring of the CDA. nih.gov The resulting diastereomeric ethers can then be separated on a C18 column and analyzed by LC-MS. This approach offers robust and reliable enantiomeric purity determination without the need for specialized and often more expensive chiral stationary phases. nih.gov

Chiral Derivatizing Agent (CDA)AbbreviationTarget Functional Group(s)Key Feature
1-Fluoro-2,4-dinitrophenyl-5-L-alanineamideFDAA (Marfey's Reagent)Amines, Alcohols, ThiolsWell-established reagent for creating diastereomers. nih.gov
1-Fluoro-2,4-dinitrophenyl-5-L-leucinamideFDLAAmines, Alcohols, ThiolsProvides more hydrophobic derivatives for enhanced reversed-phase retention. nih.gov
α-Methoxy-α-(trifluoromethyl)phenylacetic acidMTPA (Mosher's acid)Alcohols, AminesForms diastereomeric esters/amides for NMR or chromatographic analysis. chemeurope.com
(1S,2S)-2-(2,3-Anthracenedicarboximido)cyclohexanol-Carboxylic acidsUsed for derivatizing chiral acids; introduces a strong fluorophore. nih.gov

Chemical Derivatization for Improved UV and MS Detectability of Alcohols

The native structure of this compound may not possess ideal characteristics for highly sensitive detection by either UV or mass spectrometry. Chemical derivatization can be used to introduce specific functional groups that enhance the response from these detectors. tandfonline.comresearchgate.net

For UV detection, the goal is to attach a potent chromophore—a molecule that strongly absorbs UV light—to the alcohol. researchgate.net Since the phenyl group of the target compound already provides some UV absorbance, this is often done to shift the absorbance to a longer, more selective wavelength or to significantly increase the molar absorptivity for trace analysis. Reagents such as aromatic acid chlorides (e.g., benzoyl chloride, naphthoyl chloride) react with the hydroxyl group to form esters that exhibit strong UV absorbance, thereby lowering detection limits in HPLC-UV analysis. researchgate.netscirp.orgresearchgate.net

For mass spectrometry, particularly with electrospray ionization (ESI), derivatization can improve ionization efficiency. researchgate.net The hydroxyl group itself is not readily ionizable. By attaching a moiety that contains an easily ionizable group, such as a tertiary amine, the response in positive-ion ESI-MS can be dramatically enhanced. researchgate.net The tertiary amine is readily protonated in the acidic mobile phases typically used in reversed-phase chromatography, leading to a much higher abundance of the desired [M+H]⁺ ion and, consequently, improved sensitivity. researchgate.net This strategy is crucial when analyzing samples where the analyte concentration is very low.

Derivatizing Agent ClassExample ReagentIntroduced GroupAnalytical Enhancement
Acyl ChloridesBenzoyl ChlorideBenzoyl (Chromophore)Increases UV absorbance for enhanced HPLC-UV detection. scirp.orgresearchgate.net
Acyl Chlorides1-Naphthoyl ChlorideNaphthoyl (Chromophore/Fluorophore)Significantly increases UV absorbance and can introduce fluorescence. researchgate.net
Isocyanates1-Phenylethyl IsocyanateCarbamate with Phenyl GroupIntroduces a chromophore for UV detection. scirp.org
Reagents with Ionizable Groups(Dimethylamino)benzoyl chlorideDimethylamino benzoyl groupIntroduces a readily protonated tertiary amine to enhance ESI-MS signal. researchgate.net

Green Chemistry Principles in the Synthesis of S 1 2 Chloro 5 Fluorophenyl Ethanol

Development of Environmentally Benign Synthetic Routes

The shift towards greener synthetic methods for producing chiral alcohols has led to the exploration of biocatalysis as a superior alternative to traditional chemical methods. google.com Chemical synthesis routes can suffer from drawbacks such as the use of toxic metals, harsh reaction conditions, and the generation of significant by-products. researchgate.net In contrast, biocatalytic processes offer high selectivity under mild conditions, presenting a more economical and environmentally friendly approach. google.comresearchgate.net

The asymmetric reduction of the prochiral ketone, 2-chloro-1-(2-chloro-5-fluorophenyl)ethanone, using biocatalysts is a prominent green route to (S)-1-(2-chloro-5-fluorophenyl)ethanol. This method employs enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems which contain the necessary enzymes and cofactor regeneration mechanisms. researchgate.netnih.gov These biocatalytic transformations are highly enantioselective, yielding the desired (S)-enantiomer with high purity. researchgate.netvulcanchem.com

A significant advantage of biocatalysis is its operation under mild reaction conditions, which aligns with the green chemistry principle of minimizing energy requirements. rsc.orgwiley-vch.de Enzymatic and whole-cell reductions typically occur at or near ambient temperatures and pressures, in neutral or near-neutral pH aqueous environments. rsc.orgresearchgate.net This contrasts sharply with many conventional chemical reductions that may require high temperatures, high pressures, or extreme pH conditions.

For instance, the biocatalytic reduction of 2-chloro-5-fluorophenyl ketones using halophilic ADHs can be optimized to run efficiently at temperatures between 30–40°C and a pH of 7.5–8.5. vulcanchem.com Similarly, the enantioselective bioreduction of a related compound, 1-(2-chlorophenyl) ethanone, using the whole-cell biocatalyst Lactobacillus curvatus, involves optimizing parameters such as temperature and pH to achieve high conversion and optical purity under gentle conditions. researchgate.net The use of such mild conditions not only saves energy but also reduces the risk of side reactions, such as racemization, leading to cleaner reaction profiles and higher product purity. vulcanchem.com

ParameterOptimal Value/RangeSource
Temperature 30–40°C vulcanchem.com
pH 7.5–8.5 vulcanchem.com
Co-solvent 10–20% (v/v) isopropanol (B130326) vulcanchem.com
Substrate Loading 50–100 mM vulcanchem.com

Table 1: Optimized Reaction Parameters for Biocatalytic Asymmetric Reduction.

Optimization for High Atom Economy in Biocatalytic Processes

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final desired product. wiley-vch.de Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org

The synthesis of this compound via the biocatalytic reduction of its corresponding ketone is an excellent example of a reaction with high atom economy. This transformation is an addition reaction, where a hydrogen molecule is formally added across the carbonyl group of the ketone. In principle, all atoms from the ketone substrate and the reducing agent are incorporated into the chiral alcohol product, with no atoms being lost as by-products. rsc.org This makes the process inherently efficient and waste-minimizing.

Utilization of Sustainable Reaction Media (e.g., Deep Eutectic Solvents and Aqueous Systems)

The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and pollution. researchgate.net Green chemistry encourages minimizing the use of traditional volatile organic solvents and replacing them with more sustainable alternatives. rsc.org

Aqueous systems are an inherently green reaction medium, especially for biocatalytic transformations where enzymes and cells function naturally in water. proquest.com The use of water as a solvent avoids the environmental and health hazards associated with many organic solvents. Biocatalytic reductions to produce chiral alcohols are frequently performed in aqueous buffer solutions, sometimes with a small amount of a water-miscible organic co-solvent to improve substrate solubility. vulcanchem.com

In recent years, Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. mdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea, glycerol, or sugars), which form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.comnih.gov They are attractive alternatives to conventional solvents due to their low volatility, non-flammability, biodegradability, and ease of preparation. encyclopedia.pubmdpi.com

The application of DESs, particularly Natural Deep Eutectic Solvents (NADESs), in biocatalysis is an area of active research. nih.gov NADESs have been shown to enhance biocatalytic efficiency by improving substrate solubility and, in some cases, increasing enzyme stability. nih.gov For example, the introduction of a choline chloride:lysine-based NADES into an aqueous system significantly improved the yield of a chiral alcohol in a whole-cell-catalyzed reduction of an acetophenone (B1666503) derivative. nih.gov This suggests that a similar biphasic aqueous/DES system could be a highly effective and sustainable medium for the synthesis of this compound, combining the benefits of biocatalysis with a green solvent system.

Hydrogen Bond AcceptorHydrogen Bond DonorMolar Ratio
Choline chlorideUrea1:2
Choline chlorideGlycerol1:2
Choline chlorideLactic acid1:2
Choline chlorideGlycolic acid1:2
Choline chlorideLysine1:1

Table 2: Examples of Components Used to Form Deep Eutectic Solvents (DESs). mdpi.comnih.govmdpi.comnih.gov

Q & A

Q. What are the environmental implications of waste generated during synthesis?

  • Method : Perform life-cycle assessment (LCA) to quantify solvent waste, energy use, and halogenated byproducts. Substitute chlorinated solvents with 2-MeTHF or cyclopentyl methyl ether (CPME) to reduce toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.